molecular formula C14H22N2O4S B12487415 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

Cat. No.: B12487415
M. Wt: 314.40 g/mol
InChI Key: DNHPTDVHUGEVSK-UHFFFAOYSA-N
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Description

2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound that combines the structural features of an aminium ion and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 2-methylpropan-2-amine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The aminium ion can participate in nucleophilic substitution reactions.

    Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products can include substituted amines or alcohols.

    Hydrolysis: The major products are 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid and 2-methylpropan-2-ol.

Scientific Research Applications

2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The aminium ion can form ionic bonds with negatively charged sites on proteins, while the sulfonate ester can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)acetate
  • 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)propanoate

Uniqueness

2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

tert-butylazanium;4-(2-oxopyrrolidin-1-yl)benzenesulfonate

InChI

InChI=1S/C10H11NO4S.C4H11N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-4(2,3)5/h3-6H,1-2,7H2,(H,13,14,15);5H2,1-3H3

InChI Key

DNHPTDVHUGEVSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

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